molecular formula C7H14O2Si B102237 Trimethylsilyl crotonate CAS No. 18269-64-2

Trimethylsilyl crotonate

Cat. No.: B102237
CAS No.: 18269-64-2
M. Wt: 158.27 g/mol
InChI Key: VZRSIPIZCRNSAV-AATRIKPKSA-N
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Mechanism of Action

Target of Action

Trimethylsilyl crotonate is a derivative of crotonic acid, which is known to play a role in protein lysine crotonylation . This post-translational modification has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes .

Mode of Action

The unique carbon–carbon π-bond structure of crotonic acid indicates that lysine crotonylation may use distinct regulatory mechanisms from the widely studied other types of lysine acylation . The crotonyl group is transferred to lysine residues by crotonyltransferases . The crotonyl group’s planar structure allows for unique interactions with the protein, including π-aromatic interactions .

Biochemical Pathways

Lysine crotonylation is involved in various biological processes, such as DNA replication, transcription, cell differentiation, and organismal development . It is particularly enriched in nuclear proteins involved in RNA processing, nucleic acid metabolism, and chromosome organization . Dysregulation of this post-translational modification is associated with a number of diseases, including neuropsychiatric disease, carcinogenesis, and tissue injury .

Pharmacokinetics

It is known that crotonate is produced by the gut microbiota during the fermentation of non-digestible carbohydrates . The enzymes ACCS2, ACADS, ACOX1, and ACOX3 can catalyze the conversion of crotonate to crotonyl-CoA , which is then used by crotonyltransferases.

Result of Action

The result of the action of this compound would be the crotonylation of lysine residues on proteins. This modification can influence protein structure and modulate their stability, localization, and activity .

Action Environment

The action of this compound, like many biochemical reactions, can be influenced by various environmental factors. It is known that the levels of cellular crotonyl-CoA and histone Kcr can be dramatically enhanced by supplementation with crotonate , suggesting that the availability of crotonate in the cellular environment can influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyrrhisoflavone can be isolated from the roots of Glycyrrhiza uralensis through a series of chromatographic techniques. The process involves extracting the roots with ethanol, followed by fractionation using Diaion HP-20 column chromatography, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC) . The structure of glycyrrhisoflavone is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Industrial Production Methods: While the primary method of obtaining glycyrrhisoflavone is through extraction from natural sources, advancements in biotransformation techniques have shown promise. For instance, the fungal strain Aspergillus niger has been used to biotransform glycyrrhisoflavone, leading to the production of various metabolites . This method offers an environmentally friendly alternative to traditional chemical synthesis.

Properties

IUPAC Name

trimethylsilyl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRSIPIZCRNSAV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18269-64-2
Record name Trimethylsilyl crotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the γ-trimethylsilyl group in trimethylsilyl crotonates?

A1: The γ-trimethylsilyl group in trimethylsilyl crotonates plays a crucial role in their reactivity. [, ] This group enhances the selectivity of reactions by directing nucleophilic attack to the γ-carbon. This regioselectivity is valuable for constructing specific carbon-carbon bonds in organic synthesis. [, ]

Q2: What are the potential applications of γ-trimethylsilylated trimethylsilyl crotonates in organic synthesis?

A2: γ-Trimethylsilylated trimethylsilyl crotonates are versatile building blocks in organic synthesis. Their ability to undergo regioselective reactions, particularly cross-aldol reactions, makes them valuable for synthesizing complex molecules. [] They can act as precursors to various organic compounds, including those with potential applications in pharmaceuticals, agrochemicals, and materials science.

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